
Dodovislactone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Isolation and Structural Analysis : Dodovislactone A was isolated from the aerial parts of Dodonaea viscosa. This compound is classified as a clerodane diterpenoid and its structure was established through extensive spectroscopic analysis (Gao et al., 2013).
Antifungal Properties : A study on Lactobacillus plantarum AF1 isolated from kimchi identified an antifungal compound, δ-dodecalactone, which demonstrates strong antifungal activity against various molds and yeasts. Although this is not directly this compound, it shares a similar lactone structure and highlights the potential antifungal properties of lactones (Yang et al., 2011).
Gastroprotective Effect : Dodonaea viscosa, the source of this compound, was studied for its gastroprotective effects in various experimental ulcer models. The hexane extract of this plant, potentially containing this compound, showed significant protection against ethanol and indomethacin-induced gastric lesions (Arun & Asha, 2008).
Melanogenesis Inhibition : Dodoviscin A, another compound isolated from Dodonaea viscosa, inhibits melanogenesis in mouse B16-F10 melanoma cells. This study provides insight into the potential cosmetic and therapeutic applications of compounds isolated from Dodonaea viscosa, which could be relevant for this compound (Yan et al., 2013).
Phytochemical Composition : An investigation of the extraction process and phytochemical composition of preparations of Dodonaea viscosa was conducted. This study provides a broader understanding of the phytochemicals present in Dodonaea viscosa, which includes this compound (Shanmugavasan & Ramachandran, 2011).
Properties
IUPAC Name |
methyl 3-(7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-12-7-10-18-11-22-16(20)13(18)5-4-6-14(18)17(12,2)9-8-15(19)21-3/h5,12,14H,4,6-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJPXUVIKWWZNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
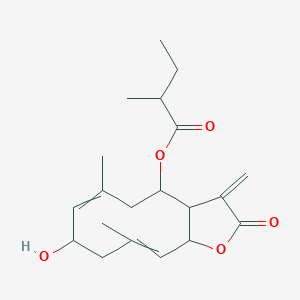

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
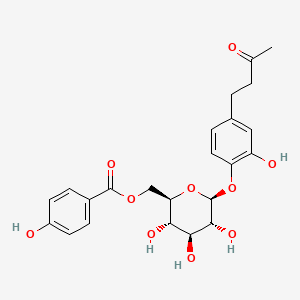
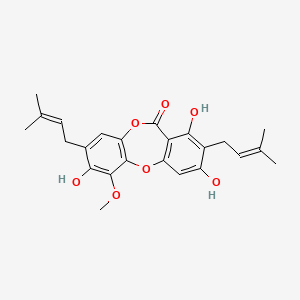

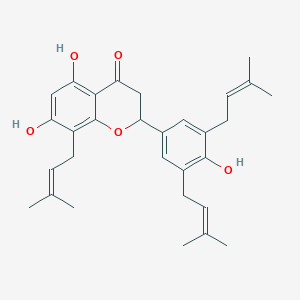

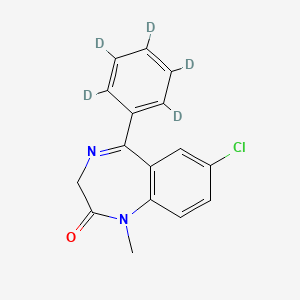
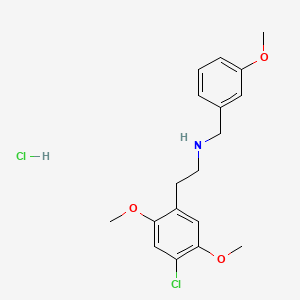
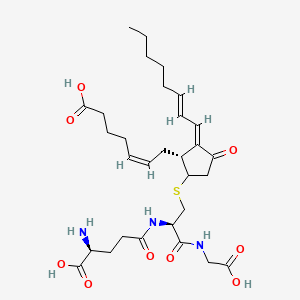
![methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride](/img/structure/B593417.png)

